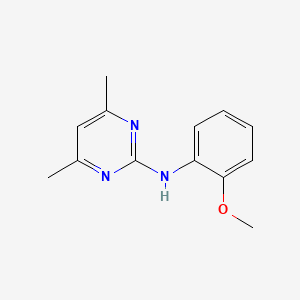

N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine

Description

Contextual Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Molecular Design

In modern molecular design, the pyrimidine scaffold is highly valued for its versatile chemical nature and its ability to interact with a multitude of biological targets. mdpi.comresearchgate.net The two nitrogen atoms within the six-membered aromatic ring act as hydrogen bond acceptors, while the ring itself can engage in various non-covalent interactions, making it an effective bioisostere for other aromatic systems like the phenyl group. researchgate.net This structural versatility allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net

The pyrimidine framework is a key component in numerous FDA-approved drugs and is particularly prominent in the development of targeted cancer therapies. researchgate.netchemrxiv.org Many pyrimidine derivatives function as protein kinase inhibitors, a critical class of drugs that regulate cell signaling pathways involved in cell proliferation and survival. mdpi.comchemrxiv.org The development of dual-target kinase inhibitors based on the pyrimidine scaffold is an emerging strategy to overcome challenges like drug resistance and to create safer, more effective anticancer treatments. researchgate.net Researchers continue to explore novel synthetic methodologies, such as multicomponent reactions and palladium-catalyzed cross-coupling, to generate diverse libraries of pyrimidine derivatives for biological screening. mdpi.comnih.govresearchgate.net

Historical Perspectives on Related Pyrimidine Derivatives in Chemical Biology

The history of pyrimidine chemistry dates back to the 19th century. One of the first derivatives to be isolated was alloxan, which Brugnatelli obtained in 1818 by oxidizing uric acid. mdpi.commdpi.com However, the first laboratory synthesis of a pyrimidine compound was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from the reaction of urea (B33335) and malonic acid. nih.gov

The systematic study of this class of compounds began in 1884 with the work of Pinner, who synthesized derivatives by condensing amidines with ethyl acetoacetate. nih.gov It was Pinner who first proposed the name "pyrimidine" in 1885. nih.gov The parent, unsubstituted pyrimidine ring was later synthesized in 1900 by Gabriel and Colman. nih.gov These foundational discoveries paved the way for the recognition of pyrimidine bases as essential components of DNA and RNA, cementing their importance in the field of chemical biology and leading to the development of numerous synthetic compounds with therapeutic applications, such as barbiturates and antiviral drugs. nih.gov

N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine: A Case Study in Contemporary Chemical Research

This compound serves as an exemplary case study for a compound class that combines several key structural features known to be of interest in medicinal chemistry: a 2-aminopyrimidine (B69317) core, dimethyl substitutions at the 4- and 6-positions, and an N-aryl (specifically, 2-methoxyphenyl) substituent. While extensive research focusing solely on this specific molecule is not widely present in public literature, its chemical architecture allows for an analysis of its potential based on the well-documented research trajectories of its structural analogs.

Research into compounds structurally related to this compound has primarily focused on synthesis, biological screening, and the establishment of structure-activity relationships (SAR).

Synthesis: The synthesis of the core 2-amino-4,6-dimethylpyrimidine (B23340) structure is classically achieved through the condensation reaction of acetylacetone (B45752) with a guanidine (B92328) salt in an aqueous alkaline medium. google.com For N-aryl substituted variants, this would typically involve using a correspondingly substituted guanidine. More contemporary and versatile methods for creating the N-aryl bond involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.comnih.gov This approach allows for the coupling of a 2-halo-4,6-dimethylpyrimidine precursor with a wide variety of anilines (like 2-methoxyaniline) to generate a diverse library of N-arylpyrimidin-2-amine derivatives. mdpi.comnih.gov

Biological Activity and Structure-Activity Relationship (SAR) Studies: The biological potential of N-aryl-pyrimidin-2-amines is an active area of investigation. The N-aryl moiety, the pyrimidine core, and the substituents on the pyrimidine ring all play crucial roles in determining the compound's interaction with biological targets. SAR studies on related compound libraries provide insight into the potential role of each component of this compound.

For instance, research on pyrimidine-4-carboxamides identified that modifying substituents on the pyrimidine ring is critical for optimizing inhibitory activity against enzymes like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). nih.gov Studies on other 4,6-disubstituted pyrimidines have demonstrated that the nature of the groups at these positions significantly influences their antiproliferative activity. frontiersin.org The dimethyl groups in the title compound are therefore expected to be a key determinant of its biological profile.

The N-phenylamine portion is also a site of significant research. In studies of pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents, substitutions on the phenyl ring were shown to be critical for activity, with electron-donating groups often yielding more potent compounds. mdpi.com This suggests that the methoxy (B1213986) group on the phenyl ring of this compound is likely to have a significant electronic and steric influence on its potential biological activity. The position of the substituent (ortho, meta, or para) is also a key factor, affecting the molecule's conformation and binding capabilities.

The table below summarizes findings from research on analogous compounds, highlighting how modifications to the core structure influence biological activity.

| Compound Class/Analog | Structural Modification | Observed Biological Activity/Research Finding | Reference |

|---|---|---|---|

| N-Arylpyrimidin-2-amines | Variation of aryl groups attached to the 2-amino position. | Synthesized via Buchwald-Hartwig amination, demonstrating a versatile method for creating diverse derivatives. | mdpi.comnih.gov |

| 4,6-Diaryl Pyrimidines | Aryl groups at positions 4 and 6; various substitutions at position 2. | Showed antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. The substitution at position 2 was critical for potency. | frontiersin.org |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Substitutions on a 3-phenyl group. | Electron-donating groups on the phenyl ring were favorable for anti-mycobacterial activity. | mdpi.com |

| 2-Amino-4,6-dimethylpyrimidine Complexes | Used as a ligand to form metal complexes. | Metal complexes showed in vitro anticancer, antioxidant, and antimicrobial activities. | mdpi.com |

| Pyrimidine-4-carboxamides | Variations of amine substituents at the R2 position of the pyrimidine ring. | The N-methylphenethylamine group was found to be important for inhibitory activity against NAPE-PLD. | nih.gov |

This collective research indicates that the this compound scaffold is a promising area for further investigation. The specific combination of its structural motifs—the electron-donating 2-methoxyphenyl group, the defined steric and electronic environment from the 4,6-dimethyl groups, and the hydrogen-bonding capabilities of the 2-amino linkage—positions it and its analogs as valuable candidates for screening in various therapeutic areas, particularly in oncology and infectious diseases.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-9-8-10(2)15-13(14-9)16-11-6-4-5-7-12(11)17-3/h4-8H,1-3H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SACRLESGJIHCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=CC=C2OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326333 | |

| Record name | N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23951-84-0 | |

| Record name | N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Organic Transformations

Strategies for the Preparation of N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine and its Analogs

The construction of the this compound scaffold can be achieved through various synthetic routes, including multi-step sequences and one-pot reactions, often employing sophisticated catalytic systems.

Multi-step Organic Synthesis Approaches

Multi-step synthesis provides a reliable and versatile approach to this compound, typically involving the sequential construction of the pyrimidine (B1678525) core followed by the introduction of the N-aryl substituent.

A common strategy involves the initial synthesis of a 2-halo-4,6-dimethylpyrimidine, which then undergoes a nucleophilic aromatic substitution or a cross-coupling reaction with 2-methoxyaniline. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various aniline (B41778) derivatives under microwave irradiation has been shown to be an efficient method for producing 2-anilinopyrimidines. nih.govnih.gov This approach, being rapid and high-yielding, represents a significant improvement over conventional heating methods which often require drastic conditions and long reaction times. nih.gov The synthesis of the 2-chloro-4,6-dimethylpyrimidine precursor can be accomplished through established methods, such as the reaction of acetylacetone (B45752) with urea (B33335) followed by chlorination.

Another powerful multi-step approach is the condensation of a suitably substituted guanidine (B92328) with a β-dicarbonyl compound, such as acetylacetone. While the direct synthesis and isolation of N-(2-methoxyphenyl)guanidine can be challenging, this method is a classical and effective way to form the 2-aminopyrimidine (B69317) core. researchgate.net

The Buchwald-Hartwig amination offers a modern and highly efficient alternative for the C-N bond formation. This palladium-catalyzed cross-coupling reaction between a halo-pyrimidine and an amine is a cornerstone of modern synthetic chemistry. researchgate.net Specifically, 2-chloro-4,6-dimethylpyrimidine can be coupled with 2-methoxyaniline using a palladium catalyst and a suitable phosphine (B1218219) ligand to afford the target compound in good to excellent yields.

| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product | Reference |

| 2-Chloro-4,6-dimethylpyrimidine | 2-Methoxyaniline | Nucleophilic Aromatic Substitution | This compound | nih.govnih.gov |

| Acetylacetone | N-(2-methoxyphenyl)guanidine | Condensation | This compound | researchgate.net |

| 2-Chloro-4,6-dimethylpyrimidine | 2-Methoxyaniline | Buchwald-Hartwig Amination | This compound | researchgate.net |

One-Pot Reaction Methodologies

One-pot syntheses are highly desirable as they reduce the number of work-up and purification steps, leading to increased efficiency and sustainability. While a specific one-pot synthesis for this compound is not extensively documented, related multi-component reactions for the synthesis of pyrimidine derivatives are well-established.

For example, the Biginelli reaction, a one-pot acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea, is a classic method for preparing dihydropyrimidinones. Although this yields a different pyrimidine core, the principles of multi-component reactions can be adapted. A hypothetical one-pot approach for the target molecule could involve the in-situ formation of an enamine from acetylacetone and an amine, followed by reaction with a guanidine derivative.

Furthermore, one-pot syntheses of related N-aryl azaheterocycles, such as N-aryl 1,4-dihydropyridines, have been successfully developed using four-component reactions. These strategies often employ a base like triethylamine (B128534) and proceed at room temperature, highlighting the potential for developing similar efficient methods for the synthesis of N-arylpyrimidin-2-amines.

Novel Catalyst Systems in Amination and Coupling Reactions

The development of novel catalyst systems has been pivotal in advancing the synthesis of N-arylpyrimidin-2-amines. Palladium-based catalysts are at the forefront for C-N cross-coupling reactions. The Buchwald-Hartwig amination, for instance, typically employs a palladium(II) precatalyst, such as dichlorobis(triphenylphosphine)palladium(II), in combination with a bulky electron-rich phosphine ligand like Xantphos. nih.govresearchgate.net The choice of ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.

Beyond palladium, other transition metals have shown promise in the synthesis of pyrimidine derivatives. Copper-catalyzed tandem reactions have been utilized to synthesize sulfonamide pyrimidine derivatives. wikipedia.org Nickel and iridium complexes have also been explored for the synthesis of pyrimidines through various cycloaddition strategies. wikipedia.org Ruthenium-based catalysts have been investigated for borrowing hydrogen amination reactions, which offer an atom-economical route to amines from alcohols and amines. These novel catalytic systems offer milder reaction conditions, broader substrate scope, and improved yields, paving the way for more efficient and sustainable syntheses of this compound and its analogs.

| Catalyst System | Reaction Type | Key Features | Reference |

| Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Buchwald-Hartwig Amination | High efficiency for C-N bond formation with aryl halides. | nih.govresearchgate.net |

| Copper(II) triflate | [3+3] Cycloaddition | Efficient synthesis of substituted pyrimidines from propargyl alcohols and amidines. | wikipedia.org |

| PN5P-Ir-pincer complexes | [3+1+1+1] Cycloaddition | Regioselective synthesis of pyrimidines from amidines and alcohols. | wikipedia.org |

| Ruthenium complexes | Borrowing Hydrogen Amination | Atom-efficient synthesis of complex amines from alcohols and amines. | acs.org |

Functional Group Interconversions and Derivatization Strategies

Once synthesized, this compound can undergo various functional group interconversions to generate a library of derivatives with potentially new properties.

Oxidation Reactions and Derivative Formation

The nitrogen atoms within the this compound molecule are susceptible to oxidation, which can lead to the formation of N-oxides. The oxidation of the pyrimidine ring nitrogens can alter the electronic properties and biological activity of the molecule. Common oxidizing agents for such transformations include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. acs.org The reaction conditions can be tuned to achieve selective mono-N-oxidation. For instance, the oxidation of heterocyclic amines with m-CPBA in acetonitrile (B52724) at reflux has been shown to be effective. acs.org

The methoxy (B1213986) group on the phenyl ring can potentially be cleaved under harsh oxidative conditions, and the methyl groups on the pyrimidine ring could be oxidized to carboxylic acids with strong oxidizing agents, although this would require forcing conditions. Furthermore, the exocyclic amino group could be oxidized to a nitro group, a transformation that is well-documented for aryl amines using various oxidizing agents.

| Oxidizing Agent | Potential Product | Reaction Conditions | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Pyrimidine N-oxide | Acetonitrile, reflux | acs.org |

| Hydrogen peroxide / Trifluoroacetic anhydride | Pyrimidine N-oxide | Mild conditions | acs.org |

| Peroxyacids | N-(2-methoxyphenyl-4,6-dimethylpyrimidin-2-yl)nitroamine | Varies | ias.ac.in |

Reduction Reactions and Product Characterization

Reduction reactions of this compound can target either the pyrimidine ring or substituents. Catalytic hydrogenation is a powerful tool for such transformations. The pyrimidine ring can be reduced to a dihydropyrimidine (B8664642) or a tetrahydropyrimidine (B8763341) derivative, although this typically requires high pressure and temperature, and a suitable catalyst such as Raney nickel or platinum on carbon. The choice of catalyst and reaction conditions is critical to control the extent of reduction. Selective hydrogenation of chlorine-containing pyrimidines has been achieved using a hydrogenation catalyst and a hydrogen chloride acceptor, suggesting that the pyrimidine ring can be reduced under specific conditions. google.com

If a nitro derivative of the title compound were synthesized, the nitro group could be readily reduced to an amino group using various methods, including catalytic hydrogenation (e.g., with Pd/C) or metal-acid systems (e.g., Fe/HCl). This would provide a route to diamino-functionalized derivatives. The characterization of the reduction products would involve standard spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the saturation of the pyrimidine ring or the conversion of the nitro group.

| Reducing Agent/Catalyst | Potential Product | Reaction Type | Reference |

| H₂ / Raney Nickel or PtO₂ | N-(2-methoxyphenyl)-4,6-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine | Catalytic Hydrogenation | wikipedia.org |

| H₂ / Palladium on carbon | N-(2-amino-phenyl)-4,6-dimethylpyrimidin-2-amine (from nitro precursor) | Catalytic Hydrogenation | wikipedia.org |

| Iron in acidic media | N-(2-amino-phenyl)-4,6-dimethylpyrimidin-2-amine (from nitro precursor) | Chemical Reduction | wikipedia.org |

Nucleophilic and Electrophilic Substitution Pathways

The reactivity of this compound is dictated by the electronic properties of its constituent moieties: the electron-deficient pyrimidine ring, the electron-donating amino linker, and the activated methoxyphenyl group. This unique combination allows the molecule to participate in both nucleophilic and electrophilic substitution reactions at various sites.

Nucleophilic Substitution Reactions

The primary site for nucleophilic character on this compound is the exocyclic nitrogen atom. Although the pyrimidine ring is electron-withdrawing, the lone pair of electrons on the secondary amine can act as a nucleophile to attack various electrophiles. A common reaction is N-alkylation. For instance, related N-arylpyridin-2-amines can be methylated at the amino nitrogen using a strong base like sodium hydride to deprotonate the amine, followed by the addition of an electrophile such as methyl iodide. nih.gov This methodology can be applied to produce tertiary amine derivatives. nih.gov

While the pyrimidine ring itself is generally resistant to nucleophilic attack due to the presence of electron-donating amino and methyl groups, substitution can occur if a suitable leaving group is present at the 4- or 6-position. For example, in related heterocyclic systems, a chloro substituent on the ring can be readily displaced by nucleophiles like sodium methoxide (B1231860) or methylamine (B109427) to yield methoxy or methylamine derivatives, respectively. nih.gov

The methyl groups at the 4- and 6-positions of the pyrimidine ring also offer a pathway for reactions. These methyl groups are considered 'active' because they are attached to an electron-deficient ring system, making their protons acidic (pKa ~20, similar to a ketone). stackexchange.com This allows for deprotonation by a strong base, forming a carbanion that can act as a nucleophile in reactions like aldol-type condensations with aldehydes (e.g., benzaldehyde) or other electrophiles. stackexchange.com

Table 1: Representative Nucleophilic Substitution Reactions

| Substrate Moiety | Reagent(s) | Reaction Type | Potential Product | Reference |

|---|---|---|---|---|

| Exocyclic Amine (-NH-) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | N-Alkylation | N-methyl-N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine | nih.gov |

| Ring Methyl Group (-CH₃) | 1. Strong Base 2. Benzaldehyde (C₆H₅CHO) | Aldol Condensation | Styrylpyrimidine derivative | stackexchange.com |

| Hypothetical 4-chloro derivative | Sodium Methoxide (NaOMe) | Nucleophilic Aromatic Substitution (SNAr) | 4-methoxy derivative | nih.gov |

Electrophilic Substitution Reactions

Electrophilic substitution primarily targets the electron-rich 2-methoxyphenyl ring. Both the secondary amine and the methoxy group are ortho-, para-directing and activating substituents. The interplay of their directing effects determines the regioselectivity of the substitution. The position para to the strongly activating methoxy group is occupied by the pyrimidin-2-amine substituent. Therefore, electrophilic attack is most likely to occur at the positions ortho to the methoxy group and/or para to the pyrimidin-2-amine group, depending on the steric hindrance imposed by the bulky pyrimidine moiety.

The pyrimidine ring itself is electron-deficient and generally deactivated towards electrophilic aromatic substitution. However, the exocyclic amino group can be susceptible to reaction with electrophiles. For instance, the synthesis of N-aryl pyrimidin-2-amines often involves the reaction of a 2-aminopyrimidine with an aryl halide in a palladium-catalyzed Buchwald-Hartwig amination, which can be viewed as an electrophilic substitution at the nitrogen atom. mdpi.com

Role as a Synthetic Intermediate in Complex Molecular Architectures

This compound and related aminopyrimidine derivatives serve as versatile scaffolds for the construction of more complex molecules, including pharmacologically active compounds and supramolecular structures. nih.govmdpi.comnih.gov

The aminopyrimidine core can be readily functionalized at multiple positions. A key example involves the modification of the pyrimidine ring at the 5-position. In a related structure, a 5-(chloromethyl) derivative was used as an intermediate to introduce a second substituted amino group via nucleophilic substitution of the chloride. nih.gov This strategy allows for the systematic elaboration of the core structure to build larger, multi-functionalized molecules. nih.gov The synthesis of N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine from a 5-(chloromethyl) precursor exemplifies this approach, where the aminopyrimidine acts as a central building block. nih.gov

Furthermore, aminopyrimidine derivatives are excellent ligands in coordination chemistry due to the presence of multiple nitrogen donor atoms. researchgate.net They can coordinate with metal ions to form discrete metal complexes or extended coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com For example, 2-amino-4,6-dimethoxypyrimidine (B117758), a structurally similar compound, has been used to synthesize cobalt(II) and copper(II) complexes. researchgate.net In these structures, the pyrimidine ligand coordinates to the metal center through one of its ring nitrogen atoms, and the amino group engages in intricate hydrogen bonding networks that stabilize the resulting three-dimensional supramolecular architecture. researchgate.net This demonstrates the crucial role of the aminopyrimidine scaffold in directing the assembly of complex, functional materials.

The versatility of this class of compounds is also highlighted in their use as intermediates for biologically active molecules. By modifying substituents on either the pyrimidine or the phenyl ring, libraries of compounds can be generated and screened for specific activities, such as tubulin polymerization inhibition. nih.gov

Table 2: Application as a Synthetic Intermediate

| Intermediate Class | Reaction Type | Resulting Complex Architecture | Reference |

|---|---|---|---|

| N-Aryl-5-(chloromethyl)pyrimidine | Nucleophilic Substitution | Multi-substituted pyrimidine derivatives | nih.gov |

| 2-Aminopyrimidine derivatives | Palladium-catalyzed Cross-Coupling | Bi-aryl or complex N-aryl pyrimidines | mdpi.com |

| 2-Amino-4,6-dimethoxypyrimidine | Metal Coordination | Three-dimensional supramolecular architectures / Coordination polymers | researchgate.net |

| N-Arylpyridin-2-amines | Functional Group Interconversion | Biologically active tubulin polymerization inhibitors | nih.gov |

Molecular Interactions and Biological Target Engagement Studies

Mechanistic Investigations of Biological Activity in Model Systems

Interaction with Enzymes and Receptors: Modulatory Effects

N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine has been the subject of various studies to determine its interaction with a range of enzymes and receptors. These investigations have elucidated its potential as a modulator of key biological pathways.

The compound has demonstrated a notable capacity for inhibiting several kinases, which are crucial regulators of cell signaling, proliferation, and survival. Its inhibitory activity against a panel of kinases underscores its potential as a multi-targeted agent.

Derivatives of 2-aminopyrimidine (B69317) have been investigated as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). Inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives, which share a substituted pyrimidine (B1678525) core, have shown strong inhibitory activity against CDK9.

In the context of Casein Kinase 2 (CSNK2A), a pleiotropic serine/threonine kinase often dysregulated in cancer, 2,6-disubstituted pyrazines featuring a 2-methoxyphenylamino group have been identified as potent inhibitors. These compounds have demonstrated nanomolar efficacy in cellular assays, indicating strong target engagement.

The Pim kinases, a family of serine/threonine kinases involved in cell proliferation and survival, are also targets of related compounds. While selectivity can be a challenge, modifications to the pyrimidine scaffold have been explored to enhance specificity for CSNK2A over PIM3.

Furthermore, activating mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). While specific data for this compound is not available, the broader class of pyrimidine derivatives has been explored for FLT3 inhibition.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth. Inhibition of VEGFR2 is a validated anti-cancer strategy. Thieno[2,3-d]pyrimidine derivatives have shown potent dose-related inhibition of the VEGFR-2 kinase enzyme, with some compounds exhibiting IC50 values in the nanomolar range.

Interactive Data Table: Kinase Inhibition Profile

| Kinase Target | Reported IC50 | Compound/Derivative |

| CDK9 | Not specified | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives |

| CSNK2A | Nanomolar range | 2,6-disubstituted pyrazines with 2-methoxyphenylamino group |

| PIM3 | Not specified | 2,6-disubstituted pyrazines with 2-methoxyphenylamino group |

| FLT3 | Not specified | General pyrimidine derivatives |

| VEGFR2 | 21 nM - 47 nM | Thieno[2,3-d]pyrimidine derivatives |

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation and tumorigenesis. Thienopyrimidinone-based compounds have been identified as selective inhibitors of SIRT2. These inhibitors are believed to bind in a ligand-induced selectivity pocket of the enzyme. The inhibition of SIRT2's deacetylation activity can lead to the hyperacetylation of its substrates, such as α-tubulin, which can, in turn, affect microtubule dynamics and cell migration.

The versatility of the pyrimidine scaffold extends to other enzyme systems. For instance, certain pyrimidine derivatives have been investigated for their inhibitory effects on cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are key mediators of inflammation. Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for the development of anti-inflammatory agents with a potentially improved safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). While direct evidence for this compound is limited, the general class of pyrimidine derivatives has shown promise in this area.

DNA Intercalation and Gene Expression Modulation

While the primary mechanism of action for many pyrimidine derivatives is enzyme inhibition, the possibility of other interactions, such as DNA intercalation, cannot be entirely ruled out without specific studies. DNA intercalation involves the insertion of a molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic nature of the pyrimidine and phenyl rings could theoretically facilitate such an interaction.

Modulation of gene expression is often a downstream consequence of inhibiting upstream signaling kinases. For example, the inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins like Mcl-1 and c-Myc. This modulation of gene expression is a key mechanism behind the pro-apoptotic effects of CDK9 inhibitors.

Modulation of Cellular Processes in Cell Culture Models (e.g., signal transduction, cell proliferation, apoptosis induction)

The enzymatic inhibitory effects of this compound and its analogs translate into significant effects on cellular processes in vitro.

Signal Transduction: By inhibiting kinases like CDK9, CSNK2A, and VEGFR2, this class of compounds can interfere with multiple signal transduction pathways that are critical for cancer cell survival and proliferation. For example, CSNK2A is involved in pathways that suppress apoptosis and promote cell growth, so its inhibition can reactivate programmed cell death.

Cell Proliferation: Aminopyrimidine derivatives have been shown to suppress cell proliferation in various cancer cell lines. For instance, 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities, have demonstrated potent anti-proliferative activity. The anti-proliferative effects are often a direct result of the inhibition of kinases that drive the cell cycle, such as CDKs.

Apoptosis Induction: A key outcome of the inhibition of pro-survival kinases is the induction of apoptosis. By downregulating anti-apoptotic proteins through CDK9 inhibition, or by blocking other survival signals, these compounds can trigger the apoptotic cascade. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent inducer of apoptosis with an EC50 in the nanomolar range in cell-based assays.

Investigation of Influenced Biological Pathways

Research into the specific biological pathways influenced by this compound is an area of active investigation. While comprehensive data on this particular compound is still emerging, studies on structurally related pyrimidine derivatives provide insights into potential mechanisms of action and biological targets. The pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including kinase inhibitors and anti-cancer agents.

Derivatives of 2-aminopyrimidine have been a focal point in the development of inhibitors for various protein kinases, which are crucial regulators of cellular signaling pathways. For instance, a series of novel pyrimidin-2-amine derivatives were designed and evaluated as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication. Dysregulation of PLK4 is linked to tumorigenesis, making it a viable target for cancer therapy. In these studies, compounds were assessed for their in vitro enzyme inhibitory activity and antiproliferative effects on cancer cell lines.

Another class of related compounds, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, has been investigated as tubulin polymerization inhibitors. These molecules were found to interfere with microtubule dynamics, a critical process in cell division, leading to antiproliferative activity against various human tumor cell lines. The mechanism often involves binding to the colchicine (B1669291) site on tubulin.

Furthermore, aminopyrimidine derivatives have been explored as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key player in cellular proliferation and differentiation. Certain aminodimethylpyrimidinol derivatives have demonstrated selective FGFR4 kinase inhibitory activity, thereby blocking tumor growth in hepatocellular carcinoma models.

A notable study on a structurally similar compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP), revealed its role as a modulator of the inflammatory response mediated by Toll-like receptors (TLRs). This compound was shown to suppress cytokine production in TLR-engaged human monocytes by activating the canonical Wnt/β-catenin signaling pathway. This was evidenced by the inactivation of GSK3β, accumulation of β-catenin, and subsequent abrogation of NF-κB p65 phosphorylation.

While these findings on related pyrimidine compounds are informative, it is crucial to note that direct evidence detailing the specific biological pathways modulated by this compound is not yet extensively documented in publicly available research. The biological activity of such compounds is highly dependent on their specific substitution patterns, which dictate their target affinity and selectivity. Therefore, dedicated studies are required to elucidate the precise molecular interactions and downstream pathway effects of this compound.

Table 1: Investigated Biological Activities of Structurally Related Pyrimidine Derivatives

| Compound Class | Biological Target/Pathway | Investigated Effect | Reference |

|---|---|---|---|

| Pyrimidin-2-amine derivatives | Polo-like kinase 4 (PLK4) | Inhibition of kinase activity, antiproliferative effects in breast cancer cells | |

| N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Tubulin polymerization | Inhibition of tubulin assembly, antiproliferative activity in human tumor cell lines | |

| Aminodimethylpyrimidinol derivatives | Fibroblast Growth Factor Receptor 4 (FGFR4) | Selective kinase inhibition, blocking of hepatocellular carcinoma tumor growth |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Investigations

Elucidation of Pharmacophoric Elements within the N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine Scaffold

The this compound scaffold is characterized by several key chemical features that are crucial for its interaction with biological targets. These pharmacophoric elements, which include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, collectively define the molecule's ability to bind to a specific protein or enzyme.

At its core, the 2-aminopyrimidine (B69317) moiety serves as a critical hydrogen-bonding unit. The exocyclic amino group can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine (B1678525) ring are potential hydrogen bond acceptors. This dual functionality allows for a "hinge-binding" motif, a common interaction pattern observed in many kinase inhibitors, where the aminopyrimidine forms crucial hydrogen bonds with the backbone of the target protein.

The 4,6-dimethyl groups on the pyrimidine ring contribute to the molecule's hydrophobic character and can engage in van der Waals interactions within a hydrophobic pocket of the binding site. These groups also play a role in orienting the molecule correctly for optimal binding.

Pharmacophore models for analogous N-phenylpyrimidin-2-amine structures often highlight the importance of a hydrogen bond donor (the amino group), one or two hydrogen bond acceptors (the pyrimidine nitrogens and potentially the methoxy (B1213986) oxygen), and a hydrophobic aromatic region (the methoxyphenyl ring). nih.govnih.govsemanticscholar.orgresearchgate.netdntb.gov.ua

Impact of Substituent Modifications on Target Affinity and Selectivity

Systematic modification of the this compound scaffold has provided valuable insights into the SAR of this class of compounds. These modifications can be broadly categorized into changes to the pyrimidine core, variations on the methoxyphenyl moiety, and alterations to the linker and guanidine (B92328) isosteres.

Modifications to the Pyrimidine Core

The pyrimidine ring is a central component of the scaffold, and modifications to this core can have a profound impact on biological activity. The number and nature of substituents on the pyrimidine ring influence its electronic properties and steric profile.

For instance, the replacement of the methyl groups at the 4 and 6 positions with other alkyl or aryl groups can modulate the compound's lipophilicity and its fit within the binding pocket. Studies on related 2-aminopyrimidine derivatives have shown that the size and nature of these substituents are critical for maintaining or improving target affinity. nih.gov In some cases, the introduction of smaller or larger groups can either enhance or disrupt the key interactions with the target.

Furthermore, the introduction of additional functional groups on the pyrimidine ring can introduce new interaction points. For example, adding a cyano or a halogen group could provide additional hydrogen bonding or halogen bonding opportunities, respectively, potentially increasing binding affinity and selectivity.

Table 1: Illustrative Impact of Pyrimidine Core Modifications on Target Affinity (Hypothetical Data Based on General SAR Principles)

| Compound ID | R4-Substituent | R6-Substituent | Target Affinity (IC50, nM) |

| 1 | -CH3 | -CH3 | 50 |

| 2 | -H | -H | 200 |

| 3 | -CF3 | -CH3 | 75 |

| 4 | -Phenyl | -CH3 | 150 |

Note: This table presents hypothetical data to illustrate the general principles of SAR, as specific data for this compound analogs is not publicly available. The trends are based on findings for analogous pyrimidine-based inhibitors.

Variations on the Methoxyphenyl Moiety

The methoxyphenyl ring is another key area for modification to explore the SAR. Changes to the substitution pattern and the nature of the substituents on this ring can significantly affect binding affinity and selectivity.

The position of the methoxy group is often critical. While the parent compound has a 2-methoxy substituent, moving it to the 3- or 4-position can alter the molecule's preferred conformation and its ability to form key interactions. For instance, a 4-methoxy group might extend into a different region of the binding pocket compared to a 2-methoxy group. acs.orgresearchgate.netnih.gov

Replacing the methoxy group with other substituents, such as halogens, alkyl groups, or other hydrogen bond donors/acceptors, can fine-tune the electronic and steric properties of the phenyl ring. Electron-withdrawing groups, like chlorine or fluorine, can influence the pKa of the amine linker and potentially form halogen bonds. nih.gov Larger, bulkier groups may provide additional hydrophobic interactions but could also lead to steric clashes.

Table 2: Illustrative Impact of Methoxyphenyl Moiety Modifications on Target Affinity (Hypothetical Data Based on General SAR Principles)

| Compound ID | Phenyl Substitution | Target Affinity (IC50, nM) |

| 1 | 2-OCH3 | 50 |

| 5 | 3-OCH3 | 80 |

| 6 | 4-OCH3 | 120 |

| 7 | 2-Cl | 65 |

| 8 | 2-CH3 | 90 |

Note: This table presents hypothetical data to illustrate the general principles of SAR, as specific data for this compound analogs is not publicly available. The trends are based on findings for analogous N-phenylpyrimidin-2-amine inhibitors.

Linker Chemistry and Guanidine Moiety Analogs

The amine linker connecting the pyrimidine and methoxyphenyl rings is not merely a spacer but plays an active role in the molecule's biological activity. Its ability to participate in hydrogen bonding is often a key determinant of affinity. Replacing the amine with other linkers, such as an amide or an ether, would drastically alter the geometry and hydrogen bonding capacity of the molecule, likely leading to a significant loss of activity.

Analogs where the 2-amino group is part of a guanidine moiety have also been explored in related series. The guanidinium (B1211019) group, being basic, can form strong salt bridges with acidic residues like aspartate or glutamate (B1630785) in the target's active site. However, this modification also significantly increases the compound's polarity, which can affect its cell permeability and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govscirp.orgmdpi.com For the this compound scaffold, QSAR models can be developed to predict the activity of novel analogs and to gain a deeper understanding of the key molecular properties that govern their potency.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.

For N-phenylpyrimidin-2-amine derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govresearchgate.net These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications are likely to increase or decrease activity. For example, a CoMFA map might indicate that a bulky, electropositive substituent is favored in a particular region, while a CoMSIA map could highlight areas where hydrogen bond donors or acceptors are beneficial.

The predictive power of a QSAR model is assessed through various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the standard error of prediction. A robust and predictive QSAR model can be a valuable tool in the lead optimization process, allowing for the in silico screening of virtual libraries of compounds and prioritizing the synthesis of the most promising candidates.

Table 3: Key Descriptors Often Employed in QSAR Studies of Pyrimidine Derivatives

| Descriptor Type | Example Descriptors | Information Provided |

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, reactivity |

| Steric | Molecular Volume, Surface Area | Size and shape of the molecule |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index, Kier & Hall Indices | Molecular branching and connectivity |

Computational and Chemoinformatic Analyses

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to a protein's active site.

While specific molecular docking studies for N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine are not extensively detailed in the available literature, the broader class of pyrimidine (B1678525) derivatives has been the subject of such investigations. For instance, studies on 4-substituted N-phenylpyrimidin-2-amine derivatives have been conducted to explore their inhibitory activities against targets like cyclin-dependent kinases (CDKs). nih.gov These studies typically involve preparing the ligand structure, defining the receptor's binding site, and then using a scoring function to estimate the binding affinity, often expressed in kcal/mol. The analysis also includes examining the conformational changes in both the ligand and the protein upon binding.

The analysis of ligand-protein interactions is crucial for understanding the molecular basis of binding. Tools like the Protein-Ligand Interaction Profiler (PLIP) are used to detect and visualize various types of interactions, including hydrogen bonds, hydrophobic contacts, salt bridges, and π-stacking. nih.gov For pyrimidine derivatives, interactions with key amino acid residues in the active site of kinases are often observed. nih.gov For this compound, it can be hypothesized that the pyrimidine core and the methoxy (B1213986) and amino groups could participate in hydrogen bonding, while the phenyl and dimethyl groups could engage in hydrophobic interactions within a protein's binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a closely related compound, 2-amino-4,6-dimethyl pyrimidine (ADMP), DFT calculations using the B3LYP method have been employed to determine its optimized geometrical parameters and vibrational frequencies. nih.gov Such calculations are crucial for understanding the molecule's stability and reactivity. mdpi.com The agreement between calculated and experimental data in these studies validates the computational approach. nih.gov

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy gap between the HOMO and LUMO is an important parameter for determining molecular stability and reactivity. malayajournal.org For a related 2-amino-4,6-dimethoxypyrimidine (B117758) derivative, the HOMO-LUMO energy gap was calculated to be 2.93 eV at the DFT level, indicating charge transfer interaction within the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the three-dimensional charge distribution of a molecule. This technique is crucial for understanding and predicting a molecule's reactivity, intermolecular interactions, and potential binding sites for electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, an MEP map would reveal the regions of positive, negative, and neutral electrostatic potential. Typically, regions with a high concentration of electrons, such as those around nitrogen and oxygen atoms, exhibit a negative potential (often colored in shades of red and yellow). These sites are indicative of locations prone to electrophilic attack. Conversely, areas with a lower electron density, such as around hydrogen atoms attached to electronegative atoms, display a positive potential (colored in shades of blue) and are susceptible to nucleophilic attack.

In the case of this compound, the MEP map would likely show negative potential localized around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the methoxy group. These regions represent potential sites for hydrogen bonding and other electrostatic interactions. The distribution of electrostatic potential across the aromatic rings would also provide insights into their reactivity and stacking interactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Pyrimidine Ring Nitrogens | Negative | Susceptible to electrophilic attack; potential hydrogen bond acceptor sites. |

| Methoxy Group Oxygen | Negative | Potential hydrogen bond acceptor site. |

| Amino Group Hydrogens | Positive | Potential hydrogen bond donor sites. |

Chemoinformatic Approaches to Compound Library Design and Virtual Screening

Chemoinformatics combines computer and informational sciences to address challenges in chemistry, particularly in the context of drug discovery. For a compound like this compound, chemoinformatic approaches are vital for designing focused compound libraries and conducting virtual screening campaigns to identify potential biological targets.

Compound Library Design:

The structural scaffold of this compound, featuring a substituted aminopyrimidine core, is a common motif in medicinal chemistry. Chemoinformatic methods can be employed to design a library of analogues by systematically modifying different parts of the molecule. This can include:

R-group variation: Replacing the 2-methoxyphenyl or the dimethyl groups with a diverse set of substituents to explore the structure-activity relationship (SAR).

Scaffold hopping: Replacing the pyrimidine core with other heterocyclic systems to explore novel chemical space while retaining key pharmacophoric features.

The design of these libraries is often guided by computational filters that assess drug-likeness properties, such as Lipinski's Rule of Five, to ensure that the designed compounds have favorable pharmacokinetic profiles.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. For this compound and its designed library, virtual screening can be performed against a panel of known biological targets. eijppr.com

The process typically involves:

Target Selection: Identifying a protein target of interest based on biological hypotheses.

Docking Simulations: Computationally predicting the binding mode and affinity of each compound in the library to the active site of the target protein. rsc.org

Scoring and Ranking: Using scoring functions to rank the compounds based on their predicted binding affinity and other parameters.

Hit Selection: Selecting the top-ranked compounds for further experimental validation.

Inverse virtual screening is another approach where a single compound is screened against a wide array of protein targets to identify potential new therapeutic applications. eijppr.com This methodology could be applied to this compound to uncover novel biological activities. The stability and interactions of promising ligand-protein complexes identified through docking can be further investigated using molecular dynamics simulations. rsc.org

Table 2: Chemoinformatic Workflow for this compound

| Step | Description | Key Considerations |

|---|---|---|

| Scaffold Analysis | Identification of the core pyrimidine structure and its substituents. | Potential for chemical modification and diversification. |

| Library Design | In silico generation of analogues with varied R-groups and scaffolds. | Drug-likeness, synthetic accessibility, and chemical diversity. |

| Virtual Screening | Docking of the compound library against selected biological targets. | Accuracy of the docking algorithm and scoring function. |

| Hit Identification | Selection of promising candidates based on docking scores and binding poses. | Visual inspection of binding interactions and comparison with known inhibitors. |

| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early assessment of potential liabilities. |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of a compound in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. The expected signals for N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine would include distinct resonances for the aromatic protons of the methoxyphenyl group, the single proton on the pyrimidine (B1678525) ring, the protons of the two methyl groups, the methoxy (B1213986) group protons, and the amine proton. The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution. The methyl groups on the pyrimidine ring are expected to appear as a singlet, as would the methoxy protons. The pyrimidine C5-H proton would also yield a singlet. The N-H proton signal is typically a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Phenyl Ring | 6.8 - 8.2 (multiplets) | 110 - 158 |

| Pyrimidine CH | C5-H | ~6.5 (singlet) | ~110 |

| Aliphatic CH₃ | Pyrimidine C4/C6-CH₃ | ~2.4 (singlet) | ~24 |

| Methoxy OCH₃ | O-CH₃ | ~3.9 (singlet) | ~55 |

| Amine NH | N-H | Broad singlet | N/A |

| Pyrimidine C | C2, C4, C6 | N/A | 158 - 168 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC/MS, HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

The molecular formula for this compound is C₁₃H₁₅N₃O, corresponding to a monoisotopic mass of approximately 229.1215 Da. uni.lu In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺ or other adducts.

The fragmentation of the molecular ion upon techniques like collision-induced dissociation (CID) would likely proceed through characteristic pathways. Plausible fragmentation includes the cleavage of the C-N bond linking the phenyl and pyrimidine rings, loss of the methoxy group as a methyl radical (·CH₃), and subsequent fragmentations of the pyrimidine ring. arkat-usa.orgnih.govnih.gov

Table 2: Predicted m/z Values for Molecular Ions and Fragments of this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₁₃H₁₅N₃O]⁺ | 229.12 | Molecular Ion |

| [M+H]⁺ | [C₁₃H₁₆N₃O]⁺ | 230.13 | Protonated Molecule |

| [M+Na]⁺ | [C₁₃H₁₅N₃ONa]⁺ | 252.11 | Sodium Adduct |

| Fragment 1 | [C₆H₉N₃]⁺ | 123.08 | Loss of methoxyphenyl group |

| Fragment 2 | [C₇H₇O]⁺ | 107.05 | Methoxyphenyl cation |

| Fragment 3 | [C₁₂H₁₂N₃O]⁺ | 214.10 | Loss of methyl radical from M⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending), providing a "fingerprint" of the molecule's functional groups.

For this compound, the spectra would be characterized by several key vibrational bands. The N-H stretching vibration of the secondary amine would appear as a sharp band in the 3300-3500 cm⁻¹ region. Aromatic and aliphatic C-H stretching vibrations are expected just above and below 3000 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine and phenyl rings would produce strong bands in the 1500-1650 cm⁻¹ region. ijera.commdpi.com The asymmetric and symmetric C-O-C stretching of the methoxy group would result in distinct bands, typically around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Various C-H bending and ring deformation modes would populate the fingerprint region below 1500 cm⁻¹. nih.gov

Table 3: Characteristic IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| Aromatic C-H Stretch | Phenyl & Pyrimidine Rings | 3000 - 3100 |

| Aliphatic C-H Stretch | Methyl & Methoxy Groups | 2850 - 3000 |

| C=N / C=C Stretch | Pyrimidine & Phenyl Rings | 1500 - 1650 |

| Asymmetric C-O-C Stretch | Aryl Ether | 1230 - 1270 |

| Symmetric C-O-C Stretch | Aryl Ether | 1020 - 1075 |

| C-H Bending | Aromatic & Aliphatic | 600 - 1500 |

Single Crystal X-ray Diffraction (SCXRD) Studies

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional atomic arrangement of a compound in the solid state, providing accurate bond lengths, bond angles, and details about intermolecular interactions. While a specific crystal structure for this compound has not been reported, its solid-state characteristics can be inferred from studies on closely related 2-aminopyrimidine (B69317) derivatives. researchgate.net

In the solid state, molecules of this compound are expected to arrange themselves in a crystal lattice stabilized by various non-covalent interactions.

Hydrogen Bonding: The most significant intermolecular interaction is likely to be hydrogen bonding. The secondary amine group (N-H) serves as a hydrogen bond donor, while the sp²-hybridized nitrogen atoms of the pyrimidine ring are potent hydrogen bond acceptors. It is common for 2-aminopyrimidine derivatives to form centrosymmetric dimers through a pair of N-H···N hydrogen bonds, creating a robust R²₂(8) graph-set motif. researchgate.netnih.gov

The molecular conformation in the solid state is dictated by a balance between intramolecular steric effects and intermolecular packing forces. A key feature of the molecular geometry of this compound would be the dihedral angle between the planes of the pyrimidine and the 2-methoxyphenyl rings. Due to steric hindrance between the pyrimidine ring and the ortho-methoxy group on the phenyl ring, the molecule is expected to adopt a non-planar conformation where the two rings are significantly twisted relative to each other. researchgate.net The pyrimidine ring itself is expected to be essentially planar.

Q & A

What are the common synthetic routes for N-(2-methoxyphenyl)-4,6-dimethylpyrimidin-2-amine, and what challenges are encountered in its purification?

Level: Basic

Answer:

A typical synthesis involves nucleophilic substitution between 4,6-dimethylpyrimidin-2-amine and 2-methoxyphenyl halides under reflux in polar aprotic solvents (e.g., DMF or ethanol). Challenges include competing side reactions (e.g., over-alkylation) and purification due to the compound's low solubility in common organic solvents. Column chromatography with gradients of ethyl acetate/petroleum ether or recrystallization from ethanol/water mixtures is often required . Unexpected byproducts, such as thiourea derivatives, may form if reaction conditions deviate (e.g., using carbon disulfide as a reagent) .

Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Level: Basic

Answer:

- Single-crystal X-ray diffraction (SCXRD): Provides unambiguous determination of bond lengths, angles, and crystal packing. SHELXL (for refinement) and WinGX (for data processing) are standard tools .

- Vibrational spectroscopy (IR/Raman): Identifies functional groups like the pyrimidine ring and methoxy substituents. DFT calculations can validate experimental spectra .

- NMR (¹H/¹³C): Resolves electronic environments of methyl groups and aromatic protons, with chemical shifts sensitive to substituent effects .

How can researchers resolve contradictions in enzymatic pathways involving CYP1A and CYP2E1 during the metabolism of N-(2-methoxyphenyl)hydroxylamine?

Level: Advanced

Answer:

Contradictory data on CYP2E1's role (e.g., minimal reduction activity vs. oxidation of o-anisidine) require:

- Enzyme-specific inhibition assays: Use selective inhibitors (e.g., α-naphthoflavone for CYP1A) to isolate contributions .

- Reconstituted systems: Purify CYP2E1 and NADPH:CYP reductase to test reduction/oxidation in vitro .

- Kinetic profiling: Compare metabolite ratios (e.g., o-anisidine vs. o-aminophenol) across microsomes from induced vs. control animals .

What methodological considerations are critical when employing SHELX or WinGX for single-crystal X-ray diffraction analysis of pyrimidine derivatives?

Level: Advanced

Answer:

- Data quality: Ensure high-resolution (<1.0 Å) data to resolve anisotropic displacement parameters for light atoms (e.g., N, O) .

- Refinement constraints: Apply restraints for disordered methoxy or methyl groups.

- Validation: Use checkCIF/PLATON to assess geometric outliers and hydrogen-bonding networks .

- ORTEP visualization: Anisotropic displacement ellipsoids should be plotted at 50% probability to evaluate thermal motion .

What is the role of hepatic microsomal enzymes in the metabolic activation of this compound?

Level: Basic

Answer:

Hepatic microsomes catalyze the reduction of N-(2-methoxyphenyl)hydroxylamine (a reactive metabolite) to o-anisidine, primarily via CYP1A enzymes. This pathway competes with spontaneous oxidation to nitroso derivatives, which may form DNA adducts . NADPH-dependent reduction is pH-sensitive, with minimal non-enzymatic activity at physiological pH (7.4) .

How can computational modeling be integrated with experimental data to predict reactive intermediates formed during the metabolic reduction of N-(2-methoxyphenyl)hydroxylamine?

Level: Advanced

Answer:

- DFT calculations: Model transition states for hydroxylamine reduction/oxidation to identify energetically favorable pathways .

- Molecular docking: Simulate interactions between N-(2-methoxyphenyl)hydroxylamine and CYP active sites to predict regioselectivity .

- MD simulations: Track protonation states under varying pH conditions to explain spontaneous degradation trends .

What analytical techniques are recommended for detecting and quantifying o-anisidine and o-aminophenol as metabolites of this compound?

Level: Basic

Answer:

- HPLC-UV/Vis: Use C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) and detection at 254 nm. Retention times: ~28.6 min (o-anisidine) and ~8.8 min (o-nitrosoanisole) .

- LC-MS/MS: Enhances specificity for trace metabolites. Monitor transitions like m/z 124→107 (o-anisidine) .

- Enzymatic assays: Couple with NADPH depletion measurements to correlate metabolite levels with CYP activity .

What strategies optimize the yield of this compound in multi-step syntheses while minimizing side reactions?

Level: Advanced

Answer:

- Stepwise protection: Temporarily block reactive sites (e.g., pyrimidine N-H) using Boc groups .

- Catalytic optimization: Employ Pd catalysts for Ullmann-type couplings to reduce halide byproducts .

- In situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

How do pH conditions influence the stability and spontaneous degradation of N-(2-methoxyphenyl)hydroxylamine in vitro?

Level: Basic

Answer:

At acidic pH (4.5), N-(2-methoxyphenyl)hydroxylamine undergoes rapid non-enzymatic degradation to o-aminophenol and nitroso derivatives. At neutral pH (7.4), stability increases, favoring enzymatic reduction by microsomal CYPs . Buffered systems (e.g., phosphate buffer) are critical to maintain pH during incubations.

What experimental evidence supports or refutes the hypothesis that CYP2E1 plays a dual role in both oxidation and reduction pathways of N-(2-methoxyphenyl)hydroxylamine?

Level: Advanced

Answer:

- Contradictory data: Ethanol-induced CYP2E1 microsomes show low o-anisidine production but high o-aminophenol levels, suggesting preferential oxidation of o-anisidine over reduction of the parent hydroxylamine .

- Reconstitution experiments: Purified CYP2E1 + NADPH:CYP reductase systems are needed to isolate reduction activity .

- Kinetic isotope effects: Deuterated substrates can differentiate enzymatic vs. non-enzymatic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.